![molecular formula C22H18N6O2 B13995402 4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 78503-80-7](/img/structure/B13995402.png)
4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a complex organic compound with a unique structure that includes an aminophenyl group, a diazenyl linkage, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 4-aminobiphenyl, followed by coupling with 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one under controlled conditions. The reaction conditions often include the use of acidic or basic catalysts, specific temperature ranges, and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminophenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogens for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can produce halogenated derivatives of the compound .
Scientific Research Applications
4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The diazenyl linkage and pyrazolone core play crucial roles in its biological activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazenyl derivatives and pyrazolone-based molecules, such as:
- 4-(4-aminophenyl)diazenylbenzene
- 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one
- 4-(4-chlorophenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one .
Uniqueness
4-[4-(4-aminophenyl)phenyl]diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78503-80-7 |
|---|---|
Molecular Formula |
C22H18N6O2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[[4-(4-aminophenyl)phenyl]diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H18N6O2/c1-14-20(22(30)28(27-14)21(29)17-10-12-24-13-11-17)26-25-19-8-4-16(5-9-19)15-2-6-18(23)7-3-15/h2-13,20H,23H2,1H3 |
InChI Key |
PVPHEEWBXNVLGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


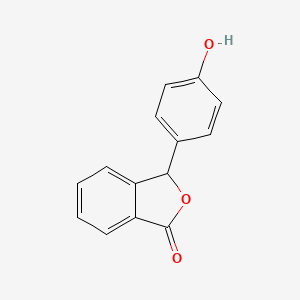
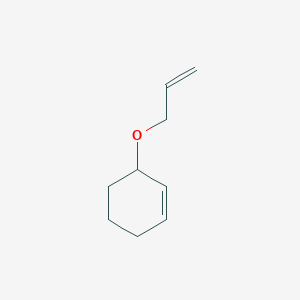
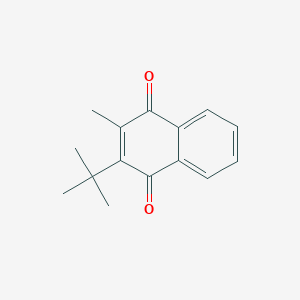
![2-[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetic acid](/img/structure/B13995349.png)
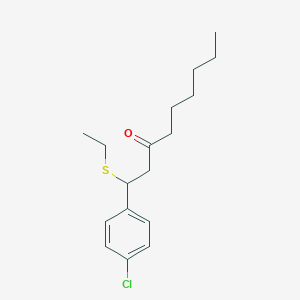
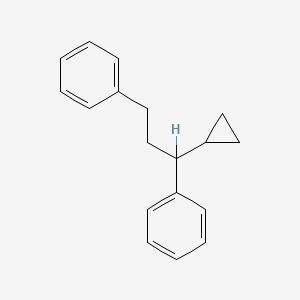
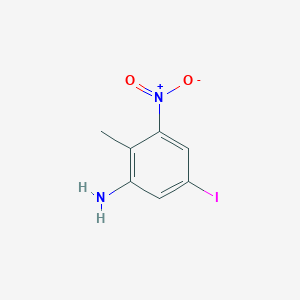


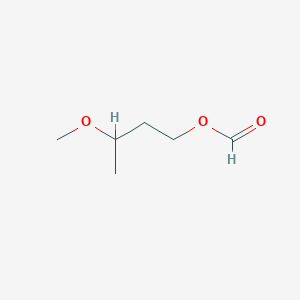
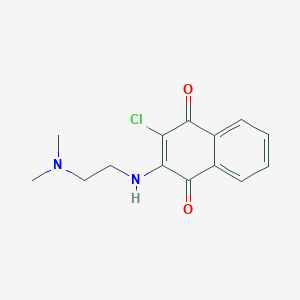


![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)
